Dibutyl malonate

概要

説明

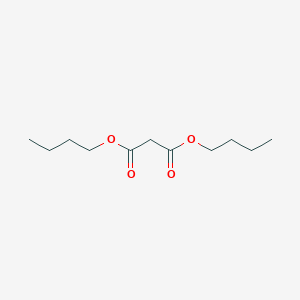

Dibutyl malonate (DBM) is a diester of malonic acid with the chemical formula $ \text{C}{11}\text{H}{20}\text{O}_4 $. It features two butyl ester groups attached to the central malonate core. DBM is widely used as a precursor in organic synthesis, particularly in the production of pharmaceuticals, polymers, and plasticizers . Its structure grants it moderate polarity, making it soluble in organic solvents but poorly soluble in water. DBM’s reactivity in nucleophilic substitutions (e.g., alkylations) and condensations (e.g., Knoevenagel reactions) is attributed to the acidity of its α-hydrogens, which can be deprotonated to form enolates .

準備方法

Acid-Catalyzed Esterification of Malonic Acid

The most direct route to dibutyl malonate involves acid-catalyzed esterification of malonic acid with excess butanol. This method mirrors the synthesis of dimethyl malonate, where chloroacetic acid is neutralized, cyanated, and esterified . For this compound, malonic acid reacts with butanol in the presence of concentrated sulfuric acid:

2\text{SO}4} \text{this compound} + 2\,\text{H}_2\text{O}

Key parameters include:

-

Molar ratio : A 1:5–1:10 ratio of malonic acid to butanol ensures complete esterification.

-

Catalyst loading : 2–5 wt.% sulfuric acid relative to malonic acid.

-

Reaction time : 6–12 hours under reflux (118–120°C).

Industrial adaptations often employ continuous distillation to remove water, shifting equilibrium toward ester formation. While specific yield data for this compound is scarce, analogous dimethyl malonate syntheses achieve 85–90% efficiency under optimized conditions .

Transesterification of Dialkyl Malonates

Transesterification offers a viable alternative, particularly when malonic acid is cost-prohibitive. This method involves reacting dimethyl or diethyl malonate with butanol in the presence of a base catalyst, such as sodium butoxide:

A patent detailing diethyl methylmalonate synthesis (CN109020810A) demonstrates the feasibility of this approach . Key steps include:

-

Catalyst preparation : Sodium is dissolved in butanol to generate sodium butoxide.

-

Reaction conditions : 80–100°C with continuous ethanol removal via distillation.

-

Purification : Neutralization, washing, and vacuum distillation yield >98% purity.

Experimental data for this compound remains limited, but diethyl methylmalonate processes achieve 97% yield , suggesting comparable efficiency for dibutyl derivatives.

Alkylation of Malonate Salts

Alkylation of malonate salts with butyl halides provides a high-purity route, as exemplified by diethyl butylmalonate synthesis (CN105646217A) . While this method targets mono-alkylated products, modifications could yield this compound:

-

Sodium ethoxide generation : Ethanol reacts with sodium under nitrogen at 70–73°C .

-

Malonate salt formation : Diethyl malonate is added to sodium ethoxide, forming a sodium enolate.

-

Butylation : Reaction with n-butyl bromide at 76–84°C yields alkylated product.

Adapting this method for this compound would require substituting diethyl malonate with this compound’s sodium salt and optimizing stoichiometry.

Catalytic Carbonylation

Advanced methods like catalytic carbonylation, though less common, show promise for industrial-scale production. The process involves chloroacetate, carbon monoxide, and butanol in the presence of palladium or nickel catalysts . Challenges include harsh conditions (high pressure, 100–150°C) and catalyst deactivation, limiting widespread adoption.

Phase-Transfer Catalytic Alkylation

Recent advancements in enantioselective synthesis, such as phase-transfer catalytic α-alkylation, enable chiral malonate derivatives . While primarily used for asymmetric synthesis, this technique could be adapted for this compound by selecting appropriate substrates and alkylating agents.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Acid-catalyzed esterification | 85–90%* | >95% | Low | High |

| Transesterification | 90–97%* | >98% | Moderate | Moderate |

| Alkylation of salts | 76–77% | >99.5% | High | Low |

| Catalytic carbonylation | 60–70%* | 90–95% | Very High | Low |

化学反応の分析

Alkylation Reactions

Dibutyl malonate undergoes alkylation at the α-position under basic conditions, forming mono- or dialkylated derivatives. This reaction is foundational in the malonic ester synthesis strategy for constructing substituted acetic acids[^16^][^17^].

Mechanism & Conditions :

- Deprotonation : A strong base (e.g., sodium ethoxide) abstracts an α-hydrogen, forming a resonance-stabilized enolate[^16^].

- Alkylation : The enolate reacts with alkyl halides (e.g., n-butyl bromide) via nucleophilic substitution[^17^].

- Workup : Acidic hydrolysis followed by decarboxylation yields substituted carboxylic acids[^15^].

Key Data:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOEt, n-BuBr | 76–84°C, 0.5–1 h | Dibutyl butylmalonate | 82% | |

| KOtBu, CH3I | THF, 0°C to RT | Dibutyl methylmalonate | 75% |

Notes :

- Dialkylation occurs if excess alkylating agent is present[^16^].

- Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems[^1^].

Hydrolysis Reactions

The ester groups in this compound hydrolyze under acidic or basic conditions to yield malonic acid or its salts[^9^][^14^].

Pathways :

- Acidic Hydrolysis : Concentrated HCl reflux converts the ester to malonic acid and butanol[^3^].

- Basic Hydrolysis : NaOH yields disodium malonate, which acidifies to malonic acid[^14^].

Experimental Findings:

| Condition | Reagents | Products | Time | Source |

|---|---|---|---|---|

| 6M HCl, reflux | H2O | Malonic acid + butanol | 6 h | |

| 2M NaOH, RT | Ethanol | Disodium malonate | 2 h |

Decarboxylation : Heating malonic acid derivatives above 150°C induces decarboxylation to form substituted acetic acids[^15^]:

Oxidation Reactions

This compound reacts with oxidizing agents like manganic pyrophosphate (Mn(III)) in acetic acid, following pseudo-first-order kinetics[^4^].

Kinetic Parameters :

| [Mn(III)] (M) | Temp (°C) | Rate Constant (k × 10⁴ s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 0.02 | 30 | 2.5 | 58.2 |

| 0.02 | 40 | 5.8 |

Mechanism :

- Mn(III) abstracts an α-hydrogen, forming a radical intermediate.

- Electron transfer yields Mn(II) and a carbocation, which hydrolyzes to ketomalonate[^4^].

Cyclocondensation Reactions

This compound participates in cyclocondensation with amines or phenols to form heterocycles[^18^].

Example :

- Reaction with aniline at 200°C produces 4-hydroxyquinolone derivatives[^18^]:

Optimization Data:

| Catalyst | Temp (°C) | Time (h) | Yield |

|---|---|---|---|

| PTSA (acid) | 180 | 6 | 68% |

| None | 200 | 12 | 45% |

Decarboxylative Coupling

Under thermal or catalytic conditions, this compound undergoes decarboxylation to form alkenes or ketones[^6^][^15^].

Notable Reaction :

- With tert-butoxybis(dimethylamino)methane (Bredereck’s reagent), this compound forms β-keto esters[^6^]:

科学的研究の応用

Organic Synthesis

Dibutyl malonate is widely used in organic synthesis due to its ability to form enolate ions, which are critical for various chemical reactions. The compound serves as a precursor for:

- Pharmaceuticals: It is utilized in the synthesis of various drug molecules.

- Agrochemicals: this compound contributes to the development of pesticides and herbicides.

Catalysis

This compound plays a role in catalytic reactions, particularly in the production of α,β-unsaturated malonic esters. These reactions are significant in synthesizing compounds with diverse functionalities that are useful in pharmaceuticals and materials science.

Biomedical Research

Recent studies have highlighted the potential of this compound in biomedical applications, particularly concerning its effects on cellular processes:

- Apoptosis and Neurodegeneration: Research indicates that this compound may influence apoptotic pathways and has been investigated for its role in neurodegenerative diseases such as Huntington's disease and ischemic stroke .

- Cardioprotection: A study demonstrated that this compound could inhibit succinate dehydrogenase, providing protection against ischemia/reperfusion injury in cardiac tissues . This suggests its potential therapeutic application in cardiology.

Material Science

In material science, this compound derivatives are explored for their organogelation capabilities. These materials can self-assemble into gel-like structures, making them suitable for applications in drug delivery systems and other advanced materials.

Metabolic Pathways

Research has shown that this compound can be metabolically converted by certain bacteria, such as Rhodopseudomonas palustris, which utilizes it as a carbon source albeit at slow growth rates . Understanding these metabolic pathways can enhance biocatalytic processes for producing valuable compounds from malonate derivatives.

Case Studies

- Cardioprotection Study : In a study involving C57BL/6J mice subjected to ischemia/reperfusion injury, this compound was shown to significantly reduce oxidative stress and improve tissue viability by inhibiting succinate oxidation during reperfusion .

- Bacterial Metabolism : Research on Rhodopseudomonas palustris revealed insights into how this bacterium metabolizes this compound, highlighting its potential use as a biocatalyst for producing value-added compounds from renewable resources .

作用機序

The mechanism of action of dibutyl malonate in organic synthesis involves the formation of enolate ions. The compound is deprotonated by a base to form an enolate, which then undergoes nucleophilic substitution with alkyl halides to form alkylated products . The enolate formation and subsequent reactions are facilitated by the presence of two electron-withdrawing carbonyl groups, which stabilize the negative charge on the enolate ion .

類似化合物との比較

Structural and Functional Group Comparisons

Dialkyl Malonates

DBM belongs to the dialkyl malonate family, which includes:

- Dimethyl malonate (DMM) : Smaller alkyl groups increase polarity and boiling point (e.g., DMM: bp ~199°C vs. DBM: bp ~280°C) .

- Diethyl malonate (DEM) : Intermediate chain length balances reactivity and solubility (bp ~199°C at 101.94 kPa) .

- Allyl malonate : Allyl groups enhance polymer crosslinking and film flexibility in industrial coatings .

Key Structural Differences :

| Compound | Alkyl Group | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water |

|---|---|---|---|---|

| Dimethyl malonate | Methyl | 132.11 | ~199 | Slightly soluble |

| Diethyl malonate | Ethyl | 188.18 | ~199 | Low |

| Dibutyl malonate | Butyl | 216.27 | ~280 | Insoluble |

Longer alkyl chains (e.g., butyl in DBM) reduce water solubility and volatility but enhance compatibility with non-polar matrices in polymer applications .

Substituted Malonates

- Bispyrenyl malonates : These derivatives, such as bispyrenyl malonate 1 (benzyl/methyl substituents) and 2 (naphthalenylmethyl/methyl), exhibit Cu²⁺ ion selectivity in fluorescence-based sensors. Substituent bulkiness modulates dihedral angles between pyrenyl rings, affecting ion-binding efficiency. Bispyrenyl malonate 1 shows superior Cu²⁺ selectivity compared to 2 .

- Malonyl-CoA : The CoA thioester of malonic acid is a key intermediate in fatty acid synthesis. Unlike DBM, malonyl-CoA participates directly in biochemical pathways, such as biotin production in Pseudomonas spp. .

Other Dicarboxylates

- Malonic acid : The parent dicarboxylic acid (HOOC-CH₂-COOH) has higher polarity and acidity (pKa₁ = 2.83, pKa₂ = 5.69) compared to DBM. It is used in chelation but lacks the ester groups that make DBM useful in organic synthesis .

- Ethylenediamine: A non-carboxylate ligand with two amine groups; exhibits stronger sequestering ability for metal ions (e.g., dmt²⁺) than malonate due to nitrogen’s higher basicity .

Ion Selectivity and Chelation

生物活性

Dibutyl malonate (DBM), a diester of malonic acid, is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its metabolic pathways, potential therapeutic applications, and toxicological profiles based on various studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by two butyl groups esterified to a malonate backbone. Its structure allows for various interactions in biological systems, making it a compound of interest in pharmacology and biochemistry.

Metabolic Pathways

Research indicates that this compound can be metabolically converted in microbial systems. For instance, the bacterium Rhodopseudomonas palustris has been shown to utilize malonate derivatives, including this compound, albeit at a slow growth rate. The enzymes involved in this metabolic pathway include malonate decarboxylase and CoA transferases, which facilitate the conversion of this compound to malonyl-CoA and subsequently to acetyl-CoA .

Table 1: Key Enzymes Involved in Malonate Metabolism

| Enzyme Name | Function | Organism |

|---|---|---|

| Malonate Decarboxylase | Converts malonate to acetyl-CoA | Pseudomonas putida |

| CoA Transferase | Transfers CoA to malonate | Rhodopseudomonas palustris |

| Malonyl-CoA Synthetase | Activates malonate | Various bacteria |

Antioxidant Properties

This compound has been studied for its antioxidant properties. In vitro assays have demonstrated that it can scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Toxicological Profile

The toxicological effects of this compound have been investigated through various studies. It has been classified as having moderate toxicity; however, specific mechanisms of action are still under investigation. In silico studies have shown that this compound may exhibit teratogenic and carcinogenic properties when metabolized, indicating the need for caution in its therapeutic use .

Case Studies

- Antioxidant Activity : A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that this compound exhibits significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

- Carcinogenic Potential : A computational analysis assessed the carcinogenic potential of this compound and its metabolites. The findings suggested an increased risk of carcinogenicity associated with certain metabolic pathways, highlighting the importance of further research into its safety profile .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for dibutyl malonate, and how can purity be verified?

this compound is synthesized via esterification of malonic acid with butanol using acid catalysts (e.g., sulfuric acid) under reflux. Purity verification involves gas chromatography (GC) with internal standards like dibutyl oxalate, as described in GC-MS protocols for malonate esters . Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are critical for structural confirmation, particularly to detect residual solvents or unreacted precursors .

Q. What analytical techniques characterize this compound in environmental or biological systems?

High-performance liquid chromatography (HPLC) with UV detection is used for quantification in biological matrices, while X-ray absorption spectroscopy (EXAFS) and attenuated total reflectance FTIR (ATR-FTIR) resolve its interactions with heavy metals (e.g., Pb²⁺) in environmental samples. These methods reveal coordination geometries and ternary surface complexes .

Q. How is acute toxicity assessed for this compound in laboratory models?

Acute toxicity follows OECD guidelines, including in vivo studies on eye irritation (e.g., rabbit models) to evaluate reversibility of effects like corneal opacity. In vitro neurotoxicity models use mesencephalic cultures to assess dopamine-dependent damage, with tetrabenazine pretreatment to validate mechanistic roles .

Advanced Research Questions

Q. How can experimental designs isolate this compound's effects on mitochondrial dysfunction?

Use paired in vivo (striatal microdialysis in mice) and in vitro (mesencephalic cultures) models to study mitochondrial complex II inhibition. Measure dopamine efflux via HPLC and validate with succinate dehydrogenase activity assays. Blinded protocols ensure unbiased data collection, as described in neuropharmacological studies .

Q. What statistical methods resolve contradictions in enzyme inhibition data involving this compound?

For dose-response studies, apply two-factor ANOVA to distinguish malonate's inhibitory effects from confounding variables (e.g., batch variations in enzyme extracts). Paired t-tests are suitable for split-sample designs (e.g., malonate vs. control aliquots in mitochondrial extracts) .

Q. How do bacterial gene clusters enable this compound degradation, and what methods identify these pathways?

Acinetobacter calcoaceticus employs the mdc gene cluster (malonyl-CoA decarboxylase, acyl carrier proteins) for malonate catabolism. Use heterologous expression of mdcA (malonate/acetyl-CoA transferase) and mdcD (decarboxylase) in E. coli to reconstitute pathways. MALDI-TOF/MS confirms prosthetic group identity (e.g., carboxymethylated phosphoribosyl-CoA) .

Q. What in vitro models elucidate this compound's neuropharmacological interactions?

Primary striatal cultures with fluorometric ROS assays quantify malonate-induced oxidative stress. Combine with dopamine transporter inhibitors (e.g., GBR 12909) to isolate dopamine-dependent toxicity. Validate via immunohistochemistry for tyrosine hydroxylase loss .

Q. How does this compound interact with heavy metals in environmental systems?

Spectroscopic studies (EXAFS/ATR-FTIR) show this compound forms ternary metal-bridging complexes with adsorbed Pb²⁺ on hematite. Computational modeling of Pb-C distances (2.98–3.14 Å) distinguishes four- vs. six-membered ring coordination, critical for predicting soil remediation efficacy .

Q. What enzymatic mechanisms enable asymmetric synthesis of this compound derivatives?

Engineered aryl malonate decarboxylase (AMDase) variants catalyze enantioselective decarboxylation of α-hydroxymalonates. Kinetic assays (HPLC monitoring) optimize reaction conditions (pH 7.5, 25°C), achieving >99% enantiomeric excess for pharmaceutical intermediates .

Q. How do crystallization studies inform this compound's role in aerosol chemistry?

Malonate-inorganic particle interactions are studied via vacuum FTIR, tracking NO₃⁻ depletion and malonate salt formation. Phase diagrams correlate organic-to-inorganic ratios (OIR) with crystallization relative humidity (RH), revealing malonate's hygroscopicity in atmospheric aerosols .

Methodological Notes

- Data Quality: Prioritize studies adhering to OECD guidelines for toxicity or EPA hazard assessments .

- Statistical Rigor: Use ANOVA for multifactorial designs and paired t-tests for controlled split-sample experiments .

- Blinding Protocols: Separate teams for solution preparation, administration, and data analysis mitigate bias in pharmacological studies .

特性

IUPAC Name |

dibutyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-3-5-7-14-10(12)9-11(13)15-8-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKGQHYUYGYHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152288 | |

| Record name | Propanedioic acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-39-2 | |

| Record name | Propanedioic acid, dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl malonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。